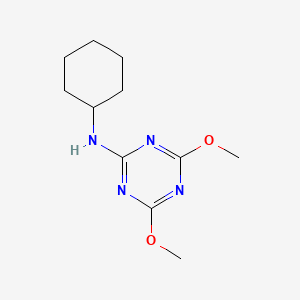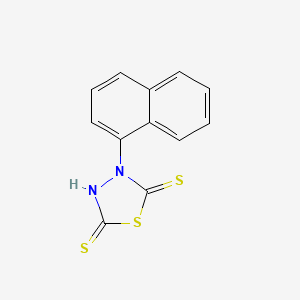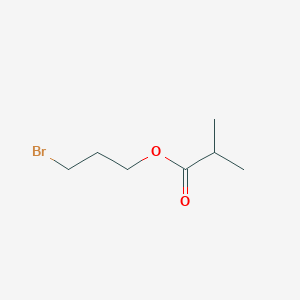
Propanoic acid, 2-methyl-, 3-bromopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-methyl-, 3-bromopropyl ester is an organic compound with the molecular formula C7H13BrO2 It is an ester derived from the reaction between 2-methylpropanoic acid and 3-bromopropanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, 3-bromopropyl ester typically involves the esterification of 2-methylpropanoic acid with 3-bromopropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
2-methylpropanoic acid+3-bromopropanolH2SO4Propanoic acid, 2-methyl-, 3-bromopropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-methyl-, 3-bromopropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different esters or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methylpropanoic acid and 3-bromopropanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid (H2SO4) for esterification.
Base Catalysts: Sodium hydroxide (NaOH) for hydrolysis.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Hydrolysis: 2-methylpropanoic acid and 3-bromopropanol.
Reduction: 2-methylpropanol and 3-bromopropanol.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-methyl-, 3-bromopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which propanoic acid, 2-methyl-, 3-bromopropyl ester exerts its effects involves the interaction of its ester and bromine functional groups with various molecular targets. The ester group can undergo hydrolysis to release 2-methylpropanoic acid and 3-bromopropanol, which can further participate in biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Propanoic acid, 2-methyl-, 3-bromopropyl ester can be compared with other similar compounds, such as:
Propanoic acid, 2-bromo-, methyl ester: Similar ester structure but with a different alkyl group.
Propanoic acid, 2-methyl-, ethyl ester: Similar ester structure but without the bromine atom.
Propanoic acid, 2-methyl-, propyl ester: Similar ester structure but with a different alkyl group and without the bromine atom.
Eigenschaften
CAS-Nummer |
56267-25-5 |
|---|---|
Molekularformel |
C7H13BrO2 |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
3-bromopropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H13BrO2/c1-6(2)7(9)10-5-3-4-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
VWJKRQOZUFSBOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



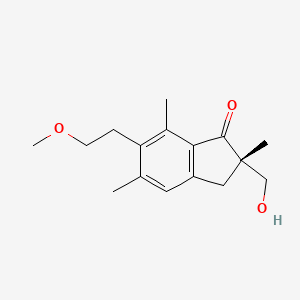
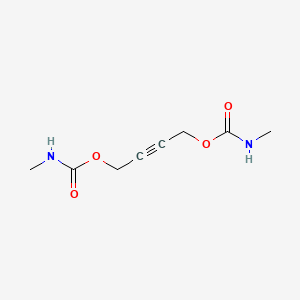
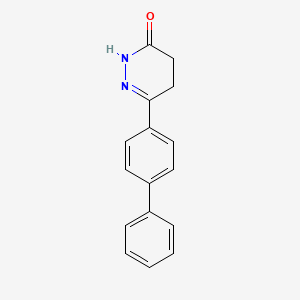
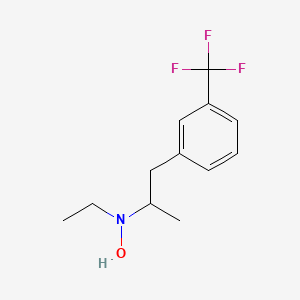
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
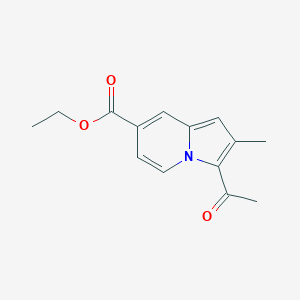
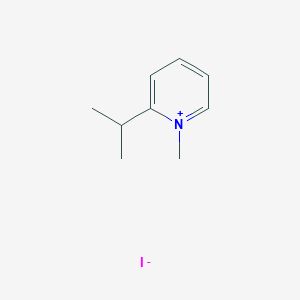
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
